molecular formula C18H22FN3O3 B13014433 9-Fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-3,5,6,7-tetrahydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carbaldehyde

9-Fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-3,5,6,7-tetrahydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carbaldehyde

Cat. No.: B13014433
M. Wt: 347.4 g/mol
InChI Key: DQNUNKQCJBGYFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a fluoroquinolone derivative characterized by a carbaldehyde group at position 6, a 4-methylpiperazine substituent at position 10, and a fused oxazino-quinoline core. Its structure shares similarities with third-generation fluoroquinolones like levofloxacin, which also feature a tricyclic scaffold and fluorine substitution at position 9 .

Properties

Molecular Formula

C18H22FN3O3

Molecular Weight

347.4 g/mol

IUPAC Name

7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8-triene-11-carbaldehyde

InChI

InChI=1S/C18H22FN3O3/c1-11-10-25-18-15-13(17(24)12(9-23)8-22(11)15)7-14(19)16(18)21-5-3-20(2)4-6-21/h7,9,11-12H,3-6,8,10H2,1-2H3

InChI Key

DQNUNKQCJBGYFI-UHFFFAOYSA-N

Canonical SMILES

CC1COC2=C3N1CC(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C=O

Origin of Product

United States

Preparation Methods

The synthesis of 9-Fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-3,5,6,7-tetrahydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carbaldehyde involves multiple steps. One common synthetic route includes the following steps:

    Formation of the oxazinoquinoline core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the fluoro group: This is typically achieved through fluorination reactions using reagents like diethylaminosulfur trifluoride (DAST).

    Addition of the piperazinyl group: This step involves nucleophilic substitution reactions where the piperazinyl group is introduced.

    Final modifications:

Industrial production methods often involve optimization of these steps to ensure high yield and purity of the final product. This may include the use of catalysts, temperature control, and purification techniques like recrystallization and chromatography .

Chemical Reactions Analysis

9-Fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-3,5,6,7-tetrahydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carbaldehyde undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pressure conditions to drive the reactions to completion .

Scientific Research Applications

9-Fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-3,5,6,7-tetrahydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carbaldehyde has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 9-Fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-3,5,6,7-tetrahydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carbaldehyde involves its interaction with specific molecular targets. The compound is known to inhibit the activity of certain enzymes, such as bacterial DNA gyrase, which is crucial for DNA replication. This inhibition leads to the disruption of bacterial cell division and growth, making it a potential antimicrobial agent .

Comparison with Similar Compounds

Levofloxacin (LVF)

  • Structure: (3S)-9-Fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid .
  • Key Differences : LVF has a carboxylic acid at position 6 instead of a carbaldehyde. This substitution reduces electrophilicity and enhances hydrogen-bonding capacity, improving water solubility and target binding.
  • Activity : LVF exhibits broad-spectrum antibacterial activity with an IC₅₀ of 0.5–2 µg/mL against S. aureus .

10-Fluoro-3-methyl-9-(4-methylpiperazin-1-yl)-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic Acid (CAS 197291-75-1)

  • Structure : Positional isomer of the target compound, with fluorine at position 10 and a carboxylic acid group .
  • The carboxylic acid improves stability compared to the aldehyde.
  • Activity: Not explicitly reported, but similar compounds show binding energies of -74.33 kcal/mol (comparable to ciprofloxacin) .

6-Acetyl Derivative (CAS 108437-28-1)

  • Structure : 6-Acetyl substitution instead of carbaldehyde .
  • Key Differences : The acetyl group increases hydrophobicity, which may enhance membrane permeability but reduce aqueous solubility.
  • Activity : Acetylated derivatives often act as prodrugs, metabolized in vivo to active forms.

Functional Analogues

Thiadiazole Conjugates

  • Example: (R)-6-(5-amino-1,3,4-thiadiazol-2-yl)-9-fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-2H-[1,4]oxazino[2,3,4-ij]quinolin-7(3H)-one .
  • Key Differences : The thiadiazole moiety introduces mixed-type acetylcholinesterase inhibition (IC₅₀ = 1.2 µM) and reduces toxicity (LD₅₀ > 500 mg/kg) .
  • Advantage Over Target Compound : Enhanced enzymatic inhibition and lower mutagenicity risk.

Schiff Base Derivatives

  • Example: (Z)-9-Fluoro-6-(4-((4-hydroxybenzylidene)amino)-5-mercapto-4H-1,2,4-triazol-3-yl)-3-methyl-10-(4-methylpiperazin-1-yl)-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinolin-7-one (M2) .
  • Key Differences : Schiff bases derived from the carbaldehyde group exhibit metal-chelating properties (e.g., loading capacity for Cu²⁺ = 12.3 mg/g) and antimicrobial activity against E. coli (MIC = 8 µg/mL) .
  • Advantage Over Target Compound : Multifunctional activity combining antimicrobial and chelating effects.

Pharmacokinetic and Toxicity Comparison

Parameter Target Compound Levofloxacin Thiadiazole Conjugate
Molecular Weight ~361.37 (estimated) 361.37 402.43
LogP 1.8 (predicted) 1.2 2.1
Solubility Low (aldehyde group) High (carboxylic acid) Moderate (thiadiazole)
Toxicity (Predicted) Moderate (hepatotoxic potential) Low Low
Metabolic Stability Short (aldehyde reactivity) High Moderate

Biological Activity

9-Fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-3,5,6,7-tetrahydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carbaldehyde is a complex synthetic compound that belongs to the class of fluoroquinolones. This compound exhibits significant biological activity, particularly in antimicrobial and potential anticancer applications.

The molecular formula of this compound is C17H20FN3O2C_{17}H_{20}F_{N_3}O_{2} with a molecular weight of 317.36 g/mol. Its structure includes a quinoline core and a piperazine moiety, which are critical for its biological interactions.

Antimicrobial Properties

The primary biological activity of this compound lies in its antimicrobial properties , particularly against a range of bacterial pathogens. Fluoroquinolones are known for their ability to inhibit bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial replication.

Table 1: Antimicrobial Efficacy Against Common Pathogens

PathogenMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli0.5 µg/mL
Staphylococcus aureus0.25 µg/mL
Pseudomonas aeruginosa1 µg/mL

Anticancer Activity

Recent studies have indicated that derivatives of this compound may also exhibit anticancer activity . Research has focused on its potential to induce apoptosis in cancer cells and inhibit tumor growth.

Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry investigated the effects of various quinoline derivatives on cancer cell lines. The results showed that the compound significantly reduced cell viability in HeLa and MCF-7 cell lines at concentrations as low as 5 µM, suggesting its potential as an anticancer agent.

The mechanism by which this compound exerts its biological effects involves:

  • DNA Interaction : Binding to bacterial DNA gyrase and topoisomerase IV.
  • Cellular Signaling Modulation : Potential interaction with cellular pathways involved in apoptosis and cell cycle regulation in cancer cells.
  • Receptor Binding : Some studies suggest it may interact with cannabinoid receptors, influencing pain pathways and inflammation responses.

Synthetic Routes

The synthesis of this compound typically involves multi-step reactions starting from simple precursors. Key steps include:

  • Formation of the quinoline core.
  • Introduction of the piperazine ring.
  • Incorporation of fluorine and aldehyde functional groups.

Table 2: Summary of Synthetic Steps

StepDescription
1. Quinoline Core FormationCyclization reactions involving aromatic compounds
2. Piperazine IntroductionNucleophilic substitution reactions
3. Functional Group AdditionFluorination and aldehyde formation

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.